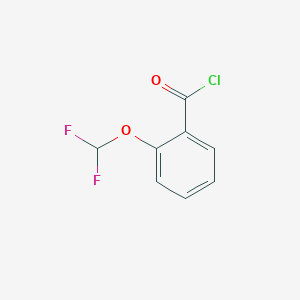

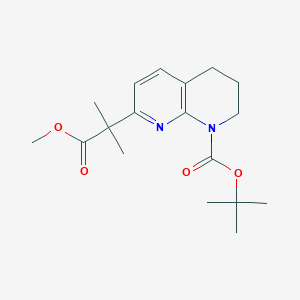

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of phase transfer catalyst (PTC) techniques . For instance, the addition reaction of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate to carbon disulfide, followed by a cyclization reaction through the treatment with chloroacetonitrile or ethyl chloroacetate under PTC conditions, has been reported .科学的研究の応用

Enhancement of A1 Adenosine Receptor Activity

2-Amino-3-aroylthiophenes, including structures related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate, have been studied for their agonist allosteric enhancer (AE) activity at the A(1) adenosine receptor (A(1)AR). These compounds can stabilize the agonist-A(1)AR-G protein ternary complex, indicating their potential to enhance A1 adenosine receptor activity and modulate physiological processes influenced by adenosine signaling (Luetjens et al., 2003).

Enzyme and Protein Interaction Studies

The specificity of 2-hydroxy-5-nitrobenzyl bromide for tryptophan has been utilized to study the properties of tryptophan residues in proteins like pepsin. This approach aids in understanding protein structure and function by facilitating the isolation of peptides containing modified tryptophan residues and providing insights into protein conformation and activity (Dopheide & Jones, 1968).

Synthetic Chemistry Applications

The molecule has relevance in synthetic chemistry, where related compounds are used in the synthesis of complex molecules. For instance, (2-aminobenzyl) triphenylphosphonium bromide reactions with various aldehydes under microwave-assisted conditions offer a novel synthesis route for 2-substituted indoles, demonstrating the utility of related structures in facilitating organic synthesis (Kraus & Guo, 2008).

Biochemical Research

Compounds structurally related to this compound are instrumental in biochemical research, such as investigating the metabolic pathways of psychoactive substances in rats. These studies highlight the potential for related compounds to serve as metabolic probes or to understand drug metabolism and pharmacokinetics (Kanamori et al., 2002).

作用機序

Target of Action

Compounds with similar structures, such as thiophene-based conjugated polymers, have been noted for their exceptional optical and conductive properties . These properties suggest potential applications in electronic and optoelectronic devices .

Mode of Action

It can be inferred from related compounds that the interaction with its targets could involve changes in optical and conductive properties

Biochemical Pathways

Thiophene-based compounds have been associated with various synthesis strategies, including nickel-catalyzed kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed suzuki–miyaura and migita–kosugi–stille couplings . These strategies suggest potential involvement in pathways related to electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may have potential applications in electronic and optoelectronic devices due to its optical and conductive properties .

Action Environment

The synthesis of similar compounds has been noted to involve various environmentally sustainable strategies , suggesting that the compound may exhibit stability under certain environmental conditions.

特性

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3S/c1-10-2-7-13(21-10)15(19)20-9-14(18)17-8-11-3-5-12(16)6-4-11/h2-7H,8-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYVVVLBUOLRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)

![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2393424.png)

![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)

![N-[(2Z)-3-(2-ethoxyethyl)-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)